3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it has substituents at the 3 and 6 positions, namely a 4-chlorophenyl and a 4-nitrophenyl group, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazole compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction temperature is maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.
Reduction: Formation of 3-(4-Chlorophenyl)-6-(4-aminophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential neuroprotective and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound’s neuroprotective effects are believed to be due to its ability to modulate neurotransmitter levels and protect neurons from oxidative stress . Additionally, its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-6-(4-aminophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has an amino group instead of a nitro group, which may result in different biological activities.
3-(4-Methylphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a methyl group instead of a chlorine atom can affect the compound’s reactivity and properties.
3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring instead of a thiadiazole ring, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C15H8ClN5O2S |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8ClN5O2S/c16-11-5-1-9(2-6-11)13-17-18-15-20(13)19-14(24-15)10-3-7-12(8-4-10)21(22)23/h1-8H |
InChI Key |
DUQKSSABMIQRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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